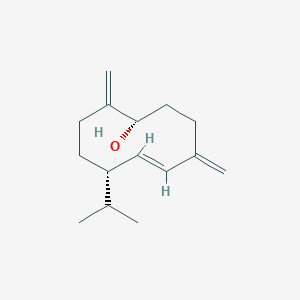

4(15),5,10(14)-Germacratrien-1-ol

Description

Contextualization within Sesquiterpene Chemistry and Classification

Sesquiterpenes are a major class of terpenes, which are organic compounds derived from three isoprene (B109036) units, leading to a molecular formula of C15H24. chemicalbook.com These compounds are widely distributed in the plant kingdom and are often responsible for the characteristic scents of essential oils. chemicalbook.com Sesquiterpenes are classified based on their carbon skeleton structure into acyclic, monocyclic, bicyclic, and tricyclic forms. chemicalbook.com

4(15),5,10(14)-Germacratrien-1-ol falls under the category of monocyclic sesquiterpenoids. phytopurify.com Specifically, it belongs to the germacrane (B1241064) subgroup, which is characterized by a ten-membered carbon ring structure. chemicalbook.com Its chemical identity is precisely defined by its molecular formula, C15H24O, and a molecular weight of approximately 220.35 g/mol . nih.govmedchemexpress.comnist.gov

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (1S,5E,7S)-4,10-dimethylidene-7-propan-2-ylcyclodec-5-en-1-ol | nih.govthegoodscentscompany.com |

| Synonyms | Germacra-4(15),5,10(14)-trien-1.alpha.-ol, 1β-Hydroxy-4(15),5E,10(14)-germacratriene | nih.govmedchemexpress.com |

| CAS Number | 81968-62-9 | targetmol.comnih.govabmole.comsigmaaldrich.com |

| Molecular Formula | C15H24O | phytopurify.comnih.govmedchemexpress.com |

| Molecular Weight | 220.35 g/mol | nih.govmedchemexpress.comabmole.com |

Significance in Natural Product Research

Natural products remain a vital source of novel chemical scaffolds and pharmacologically active compounds. This compound is significant in this context due to its isolation from various plant species and its demonstrated biological activities.

Researchers have successfully isolated this compound from a range of plants, including the flowers of Chrysanthemum indicum, the noble yarrow (Achillea nobilis), the fruit of Xylopia parviflora, and the roots of Acorus calamus. nih.govmedchemexpress.comabmole.com The presence of this compound in multiple, unrelated plant families suggests a potentially conserved biosynthetic pathway or convergent evolution.

The scientific interest in this compound is further enhanced by its reported biological effects. Studies have indicated that the compound possesses antibacterial, antioxidant, and anti-inflammatory properties. medchemexpress.comabmole.com A particularly noteworthy finding is its ability to significantly inhibit the synthesis of nucleocapsid and spike proteins of the Porcine Epidemic Diarrhea Virus (PEDV), a coronavirus that causes a highly contagious enteric disease in pigs. medchemexpress.com This antiviral activity positions it as a molecule of interest for further investigation in veterinary virology.

| Biological Activity | Natural Source | Source |

|---|---|---|

| Antibacterial | Chrysanthemum indicum | medchemexpress.comabmole.com |

| Antioxidant | Chrysanthemum indicum | medchemexpress.comabmole.com |

| Anti-inflammatory | Chrysanthemum indicum | medchemexpress.comabmole.com |

| Antiviral (reduces PEDV protein synthesis) | Chrysanthemum indicum | medchemexpress.com |

| Not specified | Achillea nobilis | nih.gov |

| Not specified | Xylopia parviflora | nih.gov |

| Not specified | Acorus calamus L. | |

| Not specified | Alisma orientale tuber | thegoodscentscompany.com |

Current Landscape and Future Perspectives in Academic Inquiry

Currently, this compound is primarily utilized as a research chemical, available from various specialized suppliers. targetmol.comchemondis.comchem-norm.com The existing body of research has focused on its isolation from natural sources and the initial characterization of its biological profile.

Future academic inquiry is likely to proceed in several directions. A deeper investigation into the mechanisms of action underlying its antibacterial, anti-inflammatory, and particularly its antiviral effects is a logical next step. Elucidating how this molecule interferes with viral protein synthesis could provide valuable insights for the development of new antiviral strategies.

Furthermore, total synthesis of this compound and its analogs could become a focus area. Synthetic access would not only confirm the proposed structure but also allow for the generation of derivatives, which could be screened for enhanced potency or improved pharmacological properties. The study of related sesquiterpenoids, such as Costunolide and Germacrone, continues to reveal diverse biological activities, suggesting that the germacrane scaffold is a promising starting point for natural product-based drug discovery. chemicalbook.comphytopurify.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24O |

|---|---|

Molecular Weight |

220.35 g/mol |

IUPAC Name |

(1S,5E,7S)-4,10-dimethylidene-7-propan-2-ylcyclodec-5-en-1-ol |

InChI |

InChI=1S/C15H24O/c1-11(2)14-8-5-12(3)6-10-15(16)13(4)7-9-14/h5,8,11,14-16H,3-4,6-7,9-10H2,1-2H3/b8-5+/t14-,15-/m0/s1 |

InChI Key |

OSSWBZXPRYZGRO-QKNOVVFDSA-N |

Isomeric SMILES |

CC(C)[C@@H]\1CCC(=C)[C@H](CCC(=C)/C=C1)O |

Canonical SMILES |

CC(C)C1CCC(=C)C(CCC(=C)C=C1)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of 4 15 ,5,10 14 Germacratrien 1 Ol

Botanical Sources and Distribution

The identification of 4(15),5,10(14)-Germacratrien-1-ol has been documented in a range of plant species. The following subsections provide a detailed overview of its occurrence in specific plants, based on scientific research.

Presence in Saposhnikovia divaricata (Aerial Parts) Essential Oils

The essential oil extracted from the aerial parts of Saposhnikovia divaricata (Turcz.) Schischk. has been found to contain this compound. A study analyzing the chemical constituents of the volatile oil from the aerial parts of this plant identified a total of seventeen components, which accounted for 80.48% of the total oil. Among these, this compound was listed as one of the identified compounds. doaj.org

Table 1: Selected Chemical Constituents of Essential Oil from the Aerial Parts of Saposhnikovia divaricata

| Compound | Presence |

| Phytol | Identified |

| Spathulenol | Identified |

| Phytone | Identified |

| This compound | Identified |

| Neophytadiene | Identified |

Identification in Baccharis macraei

The chemical composition of essential oils from Baccharis macraei has been a subject of investigation, leading to the identification of this compound. In a study comparing the essential oils from two different geographical sites, this compound, also referred to as germacra-4(15),5,10(14)-trien-1β-ol in the study, was found in the essential oil from Site 1 (S1). The relative area percentage of this compound was determined to be 2.49%. mdpi.com The analysis was conducted using gas chromatography–mass spectrometry (GC-MS). mdpi.com

Table 2: Relative Percentage of this compound in Baccharis macraei Essential Oil (Site 1)

| Compound | Relative Area (%) |

| This compound | 2.49 |

Occurrence in Artemisia gmelinii Essential Oils

Multiple studies have analyzed the chemical composition of essential oils from various populations of Artemisia gmelinii. These studies have identified a wide range of compounds, with the major constituents often varying depending on the geographical origin of the plant material. For instance, some studies have reported artemisia ketone, α-thujone, and 1,8-cineole as major components nih.gov, while others have found isoascaridole, alpha-terpinolene, and phellandrene to be dominant tandfonline.com. Another investigation identified cyclobutaneethanol, endo-borneol, and germacrene D as the main constituents tandfonline.comnih.gov. Despite the comprehensive analyses in these studies, the presence of this compound was not reported in the essential oils of Artemisia gmelinii. nih.govtandfonline.comtandfonline.comnih.goveco-vector.com

Isolation from Heracleum moellendorffii Flowering Aerial Parts

The essential oil obtained from the flowering aerial parts of Heracleum moellendorffii has been analyzed, revealing a complex mixture of volatile compounds. In one study, a total of 50 compounds were identified, accounting for 92.67% of the oil's composition. Within this intricate blend, this compound was detected, although it was present as a minor constituent, with a relative content of 0.29%. The major components in this particular essential oil were found to be germacrene D (21.78%), n-octyl acetate (B1210297) (19.57%), and β-caryophyllene (7.35%).

Reported Presence in Achillea nobilis

The compound this compound has been reported to be a constituent of Achillea nobilis. nih.gov While the specific concentration or the part of the plant from which it was identified is not detailed in the available literature, its presence contributes to the known chemical diversity of the Achillea genus. The essential oils of Achillea species are known to be rich in monoterpenes and sesquiterpenes, with the exact composition varying significantly between different species and even within the same species depending on various factors. researchgate.netresearchgate.netnih.govubbcluj.ro

Detection in Xylopia parviflora

Xylopia parviflora is another botanical source in which this compound has been detected. nih.gov The essential oils of Xylopia species are known for their aromatic properties and are composed mainly of monoterpene hydrocarbons, oxygenated monoterpenes, sesquiterpene hydrocarbons, and oxygenated sesquiterpenes. niscpr.res.in While the presence of this compound is confirmed, its relative abundance in the essential oil of Xylopia parviflora has not been specified in the reviewed sources. Studies on the fruit's essential oil have highlighted β-pinene and α-pinene as the dominant components. bohrium.comspringermedizin.deresearchgate.net

Constituents of Anacyclus pyrethrum Root Extracts

Anacyclus pyrethrum, commonly known as pellitory or akarkara, is a perennial herb belonging to the Asteraceae family. researchgate.net Its roots are known to contain a rich array of phytochemicals, including N-alkylamides, tannins, and essential oils. researchgate.netnih.gov Detailed analysis of the essential oil from Anacyclus pyrethrum has revealed a significant presence of sesquiterpenoids. semanticscholar.orgymerdigital.com Notably, 4(15),5,10(14)-Germacratrien-1-α-ol has been identified as a constituent. semanticscholar.orgymerdigital.com The concentration of this compound has been observed to vary with the plant's life cycle; its proportion in the essential oil reportedly increases from 2.07% before flowering to 12.89% after flowering. semanticscholar.orgymerdigital.com Other major sesquiterpenoid components found alongside it include germacrene-D, spathulenol, and caryophyllene (B1175711) oxide. semanticscholar.orgymerdigital.comnih.gov

Broader Occurrence within the Asteraceae Family (e.g., Artemisia species)

The presence of this compound is not limited to Anacyclus pyrethrum. It has been identified in various other members of the extensive Asteraceae family. For instance, this germacratrienol derivative is reported as a component in certain Artemisia species. Furthermore, it has been isolated from Chrysanthemum indicum and has been reported in Achillea nobilis. abmole.com This distribution across multiple genera within the Asteraceae family suggests a conserved biosynthetic capacity for this particular sesquiterpenoid structure.

Biosynthetic Pathway Elucidation

The formation of this compound follows the general route of sesquiterpenoid biosynthesis, a well-studied pathway in plants involving several key enzymatic steps.

Role of Farnesyl Diphosphate (B83284) (FDP) as a Precursor

All sesquiterpenes, which are 15-carbon (C15) compounds, originate from a common precursor molecule: (2E,6E)-farnesyl diphosphate (FDP). FDP itself is synthesized in the cytoplasm via the mevalonate (B85504) pathway. It serves as a critical branch-point intermediate in isoprenoid metabolism, providing the foundational C15 skeleton for a vast diversity of structures, including linear, cyclic, and bicyclic sesquiterpenoids. The biosynthesis of the germacrane (B1241064) skeleton, the core structure of this compound, begins with this essential precursor.

Initial Cyclization Mediated by Sesquiterpene Synthases (e.g., Germacrene A Synthase)

The first committed step in the biosynthesis of many germacrane-type sesquiterpenoids is the cyclization of the linear FDP molecule. This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs). Specifically, for the formation of the germacrane skeleton, an enzyme called germacrene A synthase (GAS) is responsible. GAS facilitates the removal of the diphosphate group from FDP, generating a farnesyl cation which is then guided through a specific folding and cyclization cascade to form the 10-membered ring characteristic of germacrene A. This cyclization is a pivotal step, as germacrene A serves as the hydrocarbon precursor for a multitude of more complex, oxidized sesquiterpenoids.

Subsequent Oxidative Transformations Involving Cytochrome P450 Enzymes (e.g., Germacrene A Hydroxylase/Oxidase)

Following the formation of the germacrene A skeleton, further structural diversification is achieved through oxidative transformations. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a large and versatile family of heme-containing enzymes. In the pathway leading to many bioactive sesquiterpene lactones, an enzyme known as (+)-germacrene A hydroxylase, a specific type of CYP, plays a crucial role. This enzyme hydroxylates germacrene A at a specific position. For instance, in chicory, (+)-germacrene A is hydroxylated to germacra-1(10),4,11(13)-trien-12-ol. This hydroxylation is a critical functionalization step, preparing the molecule for subsequent modifications. The involvement of a cytochrome P450 enzyme is confirmed by its characteristic requirement for NADPH as a reductant and its inhibition by carbon monoxide.

Participation of NADP+-Dependent Dehydrogenases in Oxidation Steps

After the initial hydroxylation by cytochrome P450 enzymes, further oxidation often occurs. These subsequent steps can be catalyzed by NADP+-dependent dehydrogenases. For example, in the biosynthesis of sesquiterpene lactones in chicory, the alcohol group introduced by germacrene A hydroxylase is further oxidized to a carboxylic acid. This two-step oxidation, from a methyl group on the isopropenyl side chain to a carboxylic acid, is a common theme in sesquiterpenoid biosynthesis and is essential for the eventual formation of the lactone ring found in many germacranolides. This demonstrates a cooperative action between cytochrome P450s and dehydrogenases to achieve the necessary oxidation state for the final product.

Relationship to Germacra-1(10),4,11(13)-trien-12-ol and Germacra-1(10),4,11(13)-trien-12-oic Acid

The chemical compound this compound is structurally related to other germacrane sesquiterpenoids, notably Germacra-1(10),4,11(13)-trien-12-ol and Germacra-1(10),4,11(13)-trien-12-oic acid. Their biosynthetic relationship stems from a common precursor, (+)-germacrene A.

The biosynthesis of Germacra-1(10),4,11(13)-trien-12-ol and its subsequent oxidation product, Germacra-1(10),4,11(13)-trien-12-oic acid, has been elucidated in chicory (Cichorium intybus). nih.govnih.gov The pathway commences with the hydroxylation of (+)-germacrene A at the C12 position to form Germacra-1(10),4,11(13)-trien-12-ol. This reaction is catalyzed by a cytochrome P450 enzyme, specifically a (+)-germacrene A hydroxylase. nih.gov

Following this hydroxylation, Germacra-1(10),4,11(13)-trien-12-ol is further oxidized to yield Germacra-1(10),4,11(13)-trien-12-oic acid. This oxidation is carried out by NADP+-dependent dehydrogenases. nih.gov

While this compound shares the same germacrane skeleton, its direct biosynthetic conversion to or from Germacra-1(10),4,11(13)-trien-12-ol or Germacra-1(10),4,11(13)-trien-12-oic acid has not been explicitly demonstrated. It is plausible that they arise from a common germacrene precursor, such as a germacrene diene, which is then hydroxylated at different positions (C1 for this compound and C12 for Germacra-1(10),4,11(13)-trien-12-ol) by distinct cytochrome P450 enzymes.

| Compound Name | Relationship to this compound |

| Germacra-1(10),4,11(13)-trien-12-ol | Shares a common germacrane skeleton and is biosynthesized from (+)-germacrene A via C12-hydroxylation. |

| Germacra-1(10),4,11(13)-trien-12-oic acid | Biosynthesized from Germacra-1(10),4,11(13)-trien-12-ol through oxidation. |

Stereochemical Aspects of Germacrane Skeleton Formation

The formation of the germacrane skeleton is a highly stereocontrolled process, governed by the terpene cyclase enzyme that catalyzes the cyclization of the achiral farnesyl pyrophosphate (FPP). The stereochemistry of the resulting germacrane product is determined by the specific folding of the FPP substrate within the enzyme's active site. nih.govcdnsciencepub.com

The initial cyclization of FPP can lead to different conformers of the germacradienyl cation. beilstein-journals.orgd-nb.info The enzyme's active site acts as a template, directing the folding of the FPP chain and controlling the stereochemical outcome of the C-C bond formation. This precise control results in the formation of specific stereoisomers of germacrene sesquiterpenes. For instance, different germacrene synthases can produce enantiomeric forms of the same germacrene, such as (+)- and (-)-germacrene D, from the same FPP precursor.

The conformational flexibility of the ten-membered germacrane ring is another crucial factor influencing the stereochemistry of subsequent reactions. Germacranes can exist in several stable conformations, and the preferred conformation can dictate the stereochemical outcome of further enzymatic modifications, such as hydroxylations and epoxidations. nih.gov Molecular mechanics calculations have shown that different germacrenes, like germacrene B, can exist in multiple, low-energy conformations. beilstein-journals.orgnih.gov The specific conformation adopted by the germacrane intermediate within the active site of a subsequent enzyme, such as a cytochrome P450 hydroxylase, will determine the face of the molecule that is accessible for reaction, thus defining the stereochemistry of the final product.

The protonation-induced cyclization of germacrene intermediates can lead to a variety of bicyclic sesquiterpene skeletons, and the stereochemistry of these products is also dependent on the conformation of the germacrane precursor at the moment of cyclization. d-nb.info

| Key Stereochemical Control Point | Description |

| FPP Folding | The specific folding of the farnesyl pyrophosphate chain within the terpene cyclase active site determines the initial stereochemistry of the germacrane ring. |

| Germacradienyl Cation Conformation | The conformation of the cationic intermediate influences the subsequent deprotonation or nucleophilic attack, leading to different stereoisomers. |

| Germacrane Ring Conformation | The flexible ten-membered ring of germacranes can adopt various conformations, which dictates the stereochemical outcome of further enzymatic modifications. |

Advanced Analytical Methodologies for 4 15 ,5,10 14 Germacratrien 1 Ol

Chromatographic Separation and Detection

Chromatography is fundamental to the analysis of 4(15),5,10(14)-Germacratrien-1-ol, allowing for its separation from other components within a sample, typically a plant essential oil or extract.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. nist.gov In this method, the compound is volatilized and passed through a capillary column, separating it from other constituents based on its boiling point and affinity for the column's stationary phase.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the parent ion and its characteristic fragments, serves as a chemical fingerprint. This fingerprint allows for the identification of the compound by comparing the obtained spectrum with reference spectra in databases like the NIST Chemistry WebBook. nist.govnist.gov The molecular formula of this compound is C₁₅H₂₄O, and its molecular weight is approximately 220.35 g/mol . nist.govnih.govtargetmol.comphytopurify.com This technique is suitable for both qualitative identification and quantitative analysis. phytopurify.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₄O | nist.govnih.govphytopurify.com |

| Molecular Weight | 220.35 g/mol | nih.govtargetmol.com |

| Physical Description | Oil | phytopurify.com |

To enhance the confidence of compound identification in GC analysis, Retention Indices (RI), specifically the Kovats Retention Index, are employed. nih.gov The retention index standardizes the retention time of a compound relative to a series of n-alkane standards. This value is more reproducible between different instruments and analytical conditions than the retention time alone.

By comparing the experimentally determined retention index of an unknown peak to published values for this compound on a specific type of GC column, analysts can achieve a higher degree of certainty in its identification. nih.gov The NIST Mass Spectrometry Data Center provides experimental retention index values for this compound on various stationary phases. nih.gov

Table 2: Experimental Kovats Retention Indices for this compound

| Column Type | Retention Index (RI) | Source |

|---|---|---|

| Standard non-polar | 1680, 1681, 1684 | nih.gov |

Spectroscopic Elucidation of the this compound Structure

While chromatography can separate and tentatively identify a compound, spectroscopic methods are indispensable for the definitive elucidation of its molecular structure. phytopurify.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of organic molecules like this compound. phytopurify.com A full suite of NMR experiments is required for a comprehensive structural assignment.

¹H NMR (Proton NMR) provides information about the chemical environment of hydrogen atoms in the molecule, including their number, connectivity, and spatial arrangement.

¹³C NMR (Carbon NMR) reveals the number and types of carbon atoms present in the structure (e.g., methyl, methylene, methine, quaternary carbons).

Together, these NMR methods allow for the unambiguous assignment of the complex germacrane (B1241064) framework and the specific positions of the double bonds and hydroxyl group. phytopurify.com

High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the elemental composition of a molecule with extremely high accuracy. nih.gov Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure the mass of a molecule to several decimal places. nih.gov

For this compound, HRMS analysis provides a precise mass measurement that can confirm its molecular formula as C₁₅H₂₄O. nih.gov The experimentally determined exact mass (e.g., 220.182715385 Da) is compared against the theoretical exact mass calculated for the proposed formula. nih.gov A close match provides unequivocal evidence for the elemental composition, a critical step in the identification of novel or known natural products. nih.gov

Extraction and Isolation Techniques from Complex Natural Matrices

This compound is a natural product that has been isolated from various plant species, including Chrysanthemum indicum, Achillea nobilis, Xylopia parviflora, and Alisma orientale. nih.govthegoodscentscompany.comabmole.com The isolation of this sesquiterpenoid from these complex matrices involves a multi-step process.

The general procedure begins with the extraction of secondary metabolites from the dried and powdered plant material. nih.gov This is often achieved using solvent extraction with organic solvents like methanol (B129727) or ethanol. nih.gov For volatile compounds like those found in essential oils, steam distillation is a common alternative.

The resulting crude extract is a complex mixture containing hundreds of different compounds. To isolate this compound, the extract is subjected to various chromatographic techniques. nih.gov A common approach is column chromatography using silica (B1680970) gel as the stationary phase. The extract is loaded onto the column, and a series of solvents or solvent mixtures (a gradient) of increasing polarity is passed through the column. This process, known as elution, separates the compounds based on their affinity for the silica gel. Fractions are collected and analyzed (often by Thin Layer Chromatography or GC-MS) to identify those containing the target compound. Further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), may be necessary to obtain the pure compound for structural elucidation and further research. phytopurify.com

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

Hydrodistillation for Essential Oil Extraction

Hydrodistillation is a cornerstone technique for the extraction of essential oils from aromatic plants, including those rich in this compound. This method involves the co-distillation of plant material with water, where the steam carries the volatile compounds, which are then condensed and separated. The efficiency and chemical profile of the extracted essential oil are influenced by various factors, including the plant species, the part of the plant used (e.g., flowers, leaves), the developmental stage at harvest, and the specific parameters of the hydrodistillation process.

Research on various Achillea species, known sources of this germacratrienol derivative, demonstrates the variability in essential oil yields and composition. For instance, studies on Achillea millefolium have reported essential oil yields ranging from 0.175% to 1.452%, with significant variations in the concentrations of major components like camphor, α-thujone, and 1,8-cineole depending on the collection site and year. While these studies provide a broad overview of the chemical constituents, specific quantification of this compound is often not the primary focus, highlighting the need for targeted analytical approaches.

The duration of hydrodistillation is a critical parameter affecting the yield and composition of the essential oil. For example, in studies of various aromatic plants, distillation times are often set between 2 to 4 hours to ensure the complete extraction of sesquiterpenes, which are less volatile than monoterpenes. The table below illustrates typical data obtained from the hydrodistillation of plants known to contain sesquiterpenoids, showcasing the type of information gathered in such analyses.

| Plant Species | Plant Part | Distillation Time (h) | Essential Oil Yield (%) | Major Components Identified | Reference |

| Achillea millefolium | Aerial Parts | 3 | 0.70 ± 0.05 | Sabinene, 1,8-Cineole, Borneol | wjarr.com |

| Achillea nobilis | Flower Heads | Not Specified | Not Specified | α-Thujone, Artemisia ketone, 1,8-Cineole | researchgate.net |

| Chrysanthemum indicum | Flowers | Not Specified | Not Specified | Germacrane-type sesquiterpenoids | researchgate.netnih.gov |

This table is for illustrative purposes and summarizes the type of data found in the literature. Specific percentages of this compound are often not reported in general essential oil profiling studies.

Solvent Extraction and Chromatographic Fractionation for Targeted Isolation

For the targeted isolation of this compound, a more refined approach involving solvent extraction followed by chromatographic fractionation is necessary. This multi-step process allows for the separation of the complex mixture of phytochemicals present in the plant extract, ultimately leading to the purification of the desired compound.

The initial step typically involves the extraction of the plant material with a suitable solvent. Methanol is a common choice for the extraction of a broad range of compounds, including sesquiterpenoids, from the flowers of Chrysanthemum indicum and the aerial parts of Achillea species. researchgate.net Following the initial extraction, the crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. For instance, a common scheme involves partitioning the methanol extract with solvents of increasing polarity, such as petroleum ether and ethyl acetate (B1210297). nih.gov

The resulting fractions are then subjected to various chromatographic techniques for further purification. Column chromatography, using stationary phases like silica gel, is a fundamental technique for the initial separation of compounds. The choice of the mobile phase, a solvent or a mixture of solvents, is crucial for achieving effective separation. A gradient elution, where the polarity of the mobile phase is gradually changed, is often employed to separate compounds with a wide range of polarities.

For the fine purification of this compound, more advanced chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are utilized. Reversed-phase HPLC, with stationary phases like C18, is particularly effective for separating sesquiterpenoids. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The use of a gradient elution in HPLC allows for the precise separation of closely related compounds.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) guided fractionation has emerged as a powerful tool for the targeted isolation of specific natural products. nih.gov This technique combines the separation power of LC with the high sensitivity and specificity of mass spectrometry, allowing for the identification and isolation of compounds of interest even at low concentrations.

The following table outlines a general workflow for the solvent extraction and chromatographic fractionation for the isolation of sesquiterpenoids like this compound.

| Step | Method | Details | Purpose | Reference |

| 1. Extraction | Solvent Extraction | Plant material (e.g., flowers of Chrysanthemum indicum) extracted with 95% ethanol. | To obtain a crude extract containing a wide range of phytochemicals. | nih.gov |

| 2. Fractionation | Liquid-Liquid Partitioning | Crude extract partitioned with petroleum ether (PE) and ethyl acetate (EA) in a gradient. | To separate compounds based on polarity, enriching sesquiterpenes in specific fractions (e.g., PE/EA 2:1 and 1:1). | nih.gov |

| 3. Column Chromatography | Silica Gel Chromatography | Fractions are subjected to column chromatography with a gradient of solvents (e.g., petroleum ether-ethyl acetate). | To perform a broader separation of compounds within the enriched fractions. | nih.gov |

| 4. Final Purification | Preparative HPLC | Further purification of sub-fractions using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., methanol-water gradient). | To isolate the pure compound this compound. | nih.gov |

This table represents a generalized protocol. Specific conditions such as solvent ratios and gradient profiles are optimized for each specific isolation.

Biological Activities of 4 15 ,5,10 14 Germacratrien 1 Ol and Associated Extracts

In Vitro Antioxidant Activity Investigations

The capacity of a compound to neutralize harmful free radicals is a cornerstone of its potential health benefits. The antioxidant activity of 4(15),5,10(14)-Germacratrien-1-ol, primarily through the analysis of extracts from plants like Chrysanthemum indicum, has been the subject of scientific inquiry.

Free Radical Scavenging Potency (e.g., DPPH, ABTS, Hydroxyl Radical Scavenging Assays)

In vitro antioxidant activity is commonly assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. Research on extracts from Chrysanthemum indicum, known to contain this compound, has demonstrated notable antioxidant potential.

Methanol (B129727) extracts of Chrysanthemum indicum flowers have shown significant scavenging activity against DPPH and ABTS radicals. nih.gov The IC50 values, which represent the concentration required to scavenge 50% of the radicals, were determined to be 77.19 ± 2.4 µg/mL for the DPPH assay and 93.21 ± 3.42 µg/mL for the ABTS assay. nih.gov Similarly, studies on ethanolic extracts of Chrysanthemum indicum flowers and their fractions have reported very strong antioxidant activity in the DPPH assay, with IC50 values as low as 1.109 µg/mL for the aqueous fraction and 1.350 µg/mL for the ethanolic extract. researchgate.netheca-analitika.com While these results are promising for the extracts, specific data on the free radical scavenging capacity of isolated this compound is not extensively detailed in the reviewed literature.

| Source | Assay | IC50 Value (µg/mL) |

| Chrysanthemum indicum flower (Methanol extract) | DPPH | 77.19 ± 2.4 |

| Chrysanthemum indicum flower (Methanol extract) | ABTS | 93.21 ± 3.42 |

| Chrysanthemum indicum flower (Ethanolic extract) | DPPH | 1.350 |

| Chrysanthemum indicum flower (Aqueous fraction of ethanolic extract) | DPPH | 1.109 |

| Chrysanthemum indicum flower (n-hexane fraction of ethanolic extract) | DPPH | 7.588 |

This table presents the antioxidant activity of various extracts of Chrysanthemum indicum, a plant known to contain this compound. The data does not represent the activity of the isolated compound.

In Vitro Anti-inflammatory Activity Profiling

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Sesquiterpenoids, including those from the germacrane (B1241064) class, have been investigated for their ability to modulate inflammatory pathways.

Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide, Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α) Secretion)

The overproduction of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) is a hallmark of inflammation. Research has shown that sesquiterpenoids isolated from Chrysanthemum indicum can inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. mdpi.com While this points to the potential anti-inflammatory action of the plant's constituents, specific data quantifying the effect of this compound on these individual mediators is limited. Studies on other germacrane-type sesquiterpenoids from the Asteraceae family have demonstrated the ability to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like IL-1β and TNF-α. nih.gov

Cellular Models for Anti-inflammatory Assessment (e.g., RAW264.7 cell line)

The RAW 264.7 murine macrophage cell line is a widely used in vitro model to study inflammatory responses. Upon stimulation with LPS, these cells mimic an inflammatory state by producing high levels of NO and other pro-inflammatory cytokines. The inhibitory effects of sesquiterpenoid-containing extracts from the Asteraceae family on LPS-induced NO production in RAW 264.7 cells have been documented, suggesting that these compounds interfere with key inflammatory signaling pathways. nih.govnih.gov This cellular model serves as a crucial tool for screening and elucidating the anti-inflammatory mechanisms of natural products like this compound.

In Vitro Antiproliferative and Cytotoxic Efficacy against Cancer Cell Lines

The search for novel anticancer agents from natural sources is a continuous effort in pharmacological research. Sesquiterpenoids have emerged as a class of compounds with significant potential in this area.

Evaluation in Specific Human Cancer Cell Models (e.g., HeLa, HCT-8)

The cytotoxic effects of compounds are often evaluated against a panel of human cancer cell lines. While there is a general understanding that extracts from plants like Achillea species possess antitumor effects, specific data on the activity of this compound against HeLa (cervical cancer) and HCT-8 (ileocecal adenocarcinoma) cell lines is not extensively reported. However, studies on compounds isolated from Achillea alpina, a related species, have shown cytotoxic effects against HeLa cells. nih.gov For instance, certain sterols isolated from this plant exhibited cytotoxicity. nih.gov This suggests that compounds within the Asteraceae family, including potentially this compound, warrant further investigation for their antiproliferative and cytotoxic properties against various cancer cell lines.

| Compound/Extract Source | Cell Line | Activity | Reference |

| Sterols from Achillea alpina | HeLa | Cytotoxic | nih.gov |

This table indicates cytotoxic activity observed for compounds from a related species, as specific data for this compound against HeLa and HCT-8 cells is not detailed in the reviewed literature.

Cell Viability and Growth Inhibition Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. springernature.com In this assay, mitochondrial dehydrogenases in living cells cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals. springernature.comabcam.com The concentration of the solubilized formazan, measured by its absorbance, is directly proportional to the number of viable cells. abcam.com

While direct studies on the cytotoxicity of purified this compound are not extensively documented in the reviewed literature, research on essential oils and extracts containing related germacrane-type sesquiterpenes demonstrates significant cytotoxic effects. For instance, essential oil from Pulicaria jaubertii exhibited notable cytotoxic activity against human cancer cell lines. nih.gov Similarly, germacrane sesquiterpene lactones isolated from Dimerostemma aspilioides showed potent inhibition of leukemia cell proliferation. nih.gov

A study on the essential oil of Pulicaria jaubertii leaves (P-1) investigated its effect on the viability of human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HEPG-2) cell lines. The results, presented as the half-maximal inhibitory concentration (IC₅₀), indicated significant cytotoxic activity. nih.gov

Table 1: Cytotoxic Activity of Pulicaria jaubertii Essential Oil nih.gov

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 3.8 |

| HEPG-2 (Liver Cancer) | 5.1 |

Preliminary Investigations into Cellular Mechanisms (e.g., impact on cell proliferation)

Investigations into the cellular mechanisms of related germacrane compounds suggest that their antiproliferative effects can be mediated through the disruption of the cell cycle and induction of apoptosis (programmed cell death). nih.gov A study on germacrane-type sesquiterpene lactones from Dimerostemma aspilioides revealed that the most active compound inhibited the proliferation of both sensitive and multidrug-resistant leukemia cell lines, with IC₅₀ values ranging from 0.40 to 5.1 μM. nih.gov The mechanism for this activity was identified as cell cycle arrest in the G2/M phase, which subsequently led to apoptosis. nih.gov

While these findings concern related germacrane lactones rather than this compound specifically, they provide a plausible framework for the antiproliferative mechanisms of this class of compounds. The cytotoxic activities observed in assays using extracts containing germacranes, such as from Pulicaria jaubertii, are indicative of their potential to inhibit cell growth. nih.gov

Table 2: Proliferation Inhibition by Germacrane Lactones from Dimerostemma aspilioides nih.gov

| Cell Line | Compound Type | IC₅₀ Range (µM) | Observed Cellular Mechanism |

|---|---|---|---|

| K562 (Leukemia) | Tomenphantin A | 0.40 - 5.1 | Cell cycle arrest (G2/M phase), Apoptosis |

| CCRF-CEM (Leukemia) | Tomenphantin A | 0.40 - 5.1 | Cell cycle arrest (G2/M phase), Apoptosis |

| Lucena 1 (Resistant Leukemia) | Tomenphantin A | 0.40 - 5.1 | Cell cycle arrest (G2/M phase), Apoptosis |

| CEM/ADR5000 (Resistant Leukemia) | Tomenphantin A | 0.40 - 5.1 | Cell cycle arrest (G2/M phase), Apoptosis |

Other Reported Bioactivities of Relevance (as components of essential oils)

Antidiabetic Activity

Essential oils containing a variety of terpenes have been investigated for their potential in managing diabetes. nih.govinformahealthcare.com The mechanisms often involve the inhibition of carbohydrate-digesting enzymes such as α-amylase and α-glucosidase, which helps to control post-meal blood sugar levels. nih.gov

Essential oils extracted from plants like Pulicaria inuloides have demonstrated significant antihyperglycemic effects in studies with diabetic rats. researchgate.net Research on the essential oils of Oliveria decumbens, Thymus kotschyanus, Trachyspermum ammi, and Zataria multiflora also confirmed their potential as antidiabetic agents, with IC₅₀ values indicating their ability to inhibit α-amylase and α-glucosidase. nih.gov Although these studies establish the antidiabetic potential of certain essential oils, the specific contribution of this compound to this activity is not yet fully elucidated, as it was not identified as a major component in the analyzed oils. nih.govresearchgate.net

Table 3: Antidiabetic Activity of Various Essential Oils nih.gov

| Essential Oil Source | Target Enzyme | IC₅₀ (µg/mL) |

|---|---|---|

| Oliveria decumbens (ODEO) | α-amylase | 220 |

| α-glucosidase | 212 | |

| Thymus kotschyanus (TKEO) | α-amylase | 216 |

| α-glucosidase | 220 | |

| Trachyspermum ammi (TAEO) | α-amylase | 230 |

| α-glucosidase | 238 | |

| Zataria multiflora (ZMEO) | α-amylase | 225 |

| α-glucosidase | 232 |

Anticholinesterase Activity

Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for conditions like Alzheimer's disease. nih.govaaspjournal.org The small, lipophilic nature of essential oil components allows them to cross the blood-brain barrier, making them promising candidates for neurological research. nih.gov

A study on the essential oil of Baccharis macraei identified germacra-4(15),5,10(14)-trien-1β-ol as a major constituent (38.27% in the oil from one location). mdpi.com This essential oil demonstrated significant acetylcholinesterase inhibitory activity, with IC₅₀ values of 11.7 and 12.8 µg/mL for oils from two different sites. mdpi.com This finding directly links an essential oil rich in this compound to potent anticholinesterase effects. mdpi.com Other essential oils, such as those from turmeric and galanga, have also shown strong AChE inhibition. aaspjournal.org

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Essential Oils mdpi.com

| Essential Oil Source | Major Constituent (% of Oil) | AChE Inhibition (IC₅₀ in µg/mL) |

|---|---|---|

| Baccharis macraei (Site 1) | Spathulenol (20.34%) | 12.8 ± 0.13 |

| Baccharis macraei (Site 2) | germacra-4(15),5,10(14)-trien-1β-ol (38.27%) | 11.7 ± 0.07 |

Insecticidal Properties

Essential oils are increasingly explored as natural and environmentally friendly alternatives to synthetic pesticides for controlling insect pests, particularly in stored products. usask.cathegoodscentscompany.comnih.gov Their insecticidal action can occur through various modes, including contact, fumigation, and ingestion. nih.gov

The essential oil of Baccharis macraei, which contains a high concentration of germacra-4(15),5,10(14)-trien-1β-ol, has been tested for its insecticidal effects against the larvae of several insect species. mdpi.com The oil demonstrated lethal activity against Drosophila melanogaster (fruit fly), Tenebrio molitor (mealworm beetle), and Galleria mellonella (greater wax moth), highlighting its potential as a natural insecticide. mdpi.com The lethal dose 50 (LD₅₀) values varied depending on the target insect and the specific oil sample. mdpi.com

Table 5: Insecticidal Activity of Baccharis macraei Essential Oils mdpi.com

| Essential Oil Sample | Target Insect (Larvae) | Lethal Dose 50 (LD₅₀ in µg/mL) |

|---|---|---|

| Site 1 (S₁) | Drosophila melanogaster | 46.50 |

| Tenebrio molitor | 465.76 | |

| Galleria mellonella | 241.2 | |

| Site 2 (S₂) | Drosophila melanogaster | 74.81 |

| Tenebrio molitor | 385.62 | |

| Galleria mellonella | 195.2 |

Structure Activity Relationship Sar Studies and Molecular Mechanisms of 4 15 ,5,10 14 Germacratrien 1 Ol

Elucidation of Specific Structural Features Governing Bioactivity

Research specifically delineating the structural features of 4(15),5,10(14)-Germacratrien-1-ol that govern its bioactivity has not been identified in published studies. While the compound is known to possess a germacrane (B1241064) skeleton, a hydroxyl group at the C-1 position, and exocyclic double bonds, studies detailing how these specific functional groups and structural motifs contribute to its antibacterial, antioxidant, or anti-inflammatory effects are lacking.

For context, studies on other germacrane-type sesquiterpenoids isolated from the Chrysanthemum genus often focus on the role of features like α,β-unsaturated lactone rings or the position and orientation of hydroxyl groups in determining biological effects. mdpi.com However, a direct SAR analysis attributing specific activities to the unique structural components of this compound is not available.

Computational Chemistry Approaches for Molecular Interactions

Computational studies provide valuable insights into how a molecule interacts with biological targets. However, specific computational analyses for this compound are not present in the reviewed literature.

Stereochemical Influences on Biological Activity

The stereochemistry of a molecule is often crucial for its biological activity. The full IUPAC name for one stereoisomer of this compound is (1S,5E,7S)-4,10-dimethylidene-7-propan-2-ylcyclodec-5-en-1-ol, and another commonly referenced form is Germacra-4(15),5,10(14)-trien-1α-ol. nih.govnist.gov This indicates the presence of multiple chiral centers and the existence of distinct stereoisomers.

However, no published studies were found that isolate the different stereoisomers of this compound and compare their biological activities. Research on other germacrane sesquiterpenes has shown that different stereoisomers can have significantly different biological effects, but this specific investigation has not been documented for the compound . nih.gov

Compound Information

The following tables provide basic identification and property data for the compounds mentioned in this article.

Table 1: Target Compound Details

| Compound Name | Synonyms | Molecular Formula | Molecular Weight | CAS Number |

|---|

Table 2: Associated Natural Compounds

| Compound Name | Molecular Formula | Note |

|---|---|---|

| Hanphyllin | C₁₅H₂₀O₃ | A germacrane-type sesquiterpenoid also found in Chrysanthemum species. nih.gov |

Chemical Synthesis and Derivatization Strategies for 4 15 ,5,10 14 Germacratrien 1 Ol and Analogues

Challenges and Approaches in Chemical Synthesis of Germacrane (B1241064) Sesquiterpenoids

The chemical synthesis of germacrane sesquiterpenoids is fraught with challenges, primarily stemming from the conformational flexibility and potential instability of the ten-membered cyclodecadiene ring. nih.gov Nature efficiently navigates these hurdles using terpene cyclase enzymes, but mimicking this process in a laboratory setting is a formidable task. nih.gov

Key challenges include:

Macrocyclization: The formation of a ten-membered ring is entropically disfavored, often requiring high-dilution conditions to minimize competing intermolecular reactions. nih.gov

Stereocontrol: The germacrane skeleton can possess multiple stereocenters, and controlling their relative and absolute configurations is a critical aspect of any total synthesis.

Transannular Reactions: The proximity of atoms across the ring can lead to undesired transannular cyclizations, particularly under acidic or thermal conditions. nih.gov

Instability: Many germacrenes are thermally and acid-labile, readily undergoing Cope rearrangements to form the corresponding elemane-type sesquiterpenes. nih.gov

Despite these difficulties, several synthetic strategies have been developed to access the germacrane core. These approaches can be broadly categorized by the key ring-forming reaction. Notable methods include Grob-type fragmentation reactions and various metal-mediated macrocyclizations. illinois.eduwikipedia.org For instance, the Nozaki-Hiyama-Kishi (NHK) reaction, a chromium(II)-mediated coupling, has proven effective for constructing the macrocyclic framework of highly oxygenated germacranolides. illinois.edursc.org This reaction's high chemoselectivity allows for its application in late-stage syntheses of complex natural products. illinois.edu

Strategies for Stereoselective Synthesis of Germacrane Structures

Achieving a high degree of stereoselectivity is paramount in the synthesis of biologically active germacranes. Various strategies have been employed to control the stereochemistry of these complex molecules.

One powerful approach involves the use of chiral pool starting materials . For example, the enantioselective synthesis of (+)-hedycaryol, a naturally occurring germacrane alcohol, was achieved starting from the readily available chiral molecule (–)-guaiol. researchgate.net This strategy leverages the existing stereocenters of the starting material to direct the stereochemical outcome of subsequent reactions.

Another key strategy is the use of substrate-controlled reactions , where the inherent stereochemistry of a substrate dictates the stereochemistry of the newly formed centers. An example is the enolate-assisted 1,4-fragmentation of functionalized perhydro-1-naphthalenecarboxaldehydes to produce (E,E)-germacrane aldehydes. nih.gov The stereochemistry of the starting decalin system directly influences the geometry of the double bonds in the resulting ten-membered ring. nih.gov

Furthermore, asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of germacranes and other natural products. While specific applications to 4(15),5,10(14)-germacratrien-1-ol are not extensively documented, the principles of asymmetric catalysis, such as the use of chiral ligands in metal-catalyzed reactions, are broadly applicable to the synthesis of chiral building blocks for germacrane assembly.

The stereospecificity of certain reactions, like the Cope rearrangement, can also be exploited. The heat-induced Cope rearrangement of (+)-germacrene A is stereospecific, yielding (–)-β-elemene, a transformation where the chirality at C7 is preserved. organic-chemistry.org

Development of Structurally Modified Analogues and Derivatives

The synthesis of structurally modified analogues of germacranes is crucial for exploring structure-activity relationships and developing new compounds with enhanced or novel biological properties. These modifications can range from simple functional group interconversions to more complex skeletal rearrangements.

For instance, the 15-hydroxy-(E,E)-germacranes, synthesized via enolate-assisted fragmentation, serve as valuable precursors for the selective synthesis of their corresponding 4,5-epoxides. nih.gov These epoxides are, in turn, useful for studying the biomimetic formation of guaiane (B1240927) sesquiterpenes. nih.gov

The development of germatrane analogues, which are tricyclic compounds with an intramolecularly coordinated germanium atom, represents a more significant structural modification. researchgate.net These compounds have garnered interest due to their unique physicochemical and biological properties.

Furthermore, the synthesis of highly oxygenated germacranolides, such as molephantin (B1677396), showcases the generation of complex analogues. rsc.org The synthesis of molephantin involved a highly diastereoselective intermolecular Barbier allylation and a Nozaki-Hiyama-Kishi (NHK) macrocyclization to construct the intricate ten-membered ring system. rsc.org This synthetic route also provided access to other related germacranolide congeners. rsc.org

Chemoenzymatic Synthesis Routes Utilizing Biosynthetic Enzymes

Chemoenzymatic synthesis, which combines the selectivity of biological catalysts with the versatility of chemical reactions, offers a powerful and efficient approach to producing germacranes and their analogues. nih.govwpmucdn.com This strategy often utilizes terpene cyclases, such as germacrene A synthase (GAS) and germacrene D synthase.

A key advantage of this approach is the ability to generate novel germacrene structures by supplying modified farnesyl diphosphate (B83284) (FPP) analogues to these enzymes. For example, a library of new germacrenes was created using germacrene A and D synthases in combination with various FPP analogues. nih.gov This demonstrates the promiscuity of these enzymes and their potential for generating structural diversity.

In another example, a new germacrene derivative, named germacrene F, was synthesized chemoenzymatically. wpmucdn.com This was achieved by feeding a modified FPP derivative, with a shifted double bond, to sesquiterpene cyclases, which then catalyzed its cyclization into the novel germacrene structure. wpmucdn.com

Protein engineering of biosynthetic enzymes, such as GAS, can further expand the scope of chemoenzymatic synthesis. thegoodscentscompany.com By mutating specific amino acid residues, it is possible to alter the enzyme's catalytic activity and potentially create new products.

Ecological and Physiological Significance of 4 15 ,5,10 14 Germacratrien 1 Ol

Role in Plant Defense Mechanisms and Herbivore Interactions

Plants have developed a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a wide range of antagonists, including herbivores and pathogenic microorganisms. nih.gov Sesquiterpenoids, such as 4(15),5,10(14)-Germacratrien-1-ol, are a major class of these defensive secondary metabolites. nih.gov The defensive roles of these compounds are multifaceted, acting directly against threats or indirectly by mediating ecological interactions.

One of the primary defense functions of sesquiterpenoids is to deter feeding by herbivores. Many compounds in this class are known to be unpalatable or toxic to insects and other animals, thus functioning as antifeedants. While direct studies on the antifeedant properties of this compound are not extensively documented, its classification as a germacrane (B1241064) sesquiterpenoid suggests a likely role in deterring herbivory. Furthermore, a synonym for this compound, 1β-Hydroxy-4(15),5E,10(14)-germacratriene, isolated from Chrysanthemum indicum, has been shown to possess antibacterial and anti-inflammatory properties. abmole.commedchemexpress.com These antimicrobial activities are crucial for protecting the plant against pathogenic bacteria and fungi, which can cause diseases.

Inflammation, while a response typically associated with animals, has parallels in plants' defense responses to infection or injury. The anti-inflammatory properties of this compound could, therefore, be part of the plant's mechanism to manage the physiological stress associated with pathogen attack. nih.gov

In addition to direct defense, sesquiterpenoids can also function as signaling molecules in indirect defense strategies. Plants can release volatile sesquiterpenoids to attract natural enemies of herbivores, such as predatory insects or parasitoids. While specific research on the role of this compound in attracting predators is not available, this is a known function for other germacrane sesquiterpenes and represents a potential ecological role for this compound.

Biosynthetic Regulation in Response to Environmental Stimuli

The production of defensive compounds like this compound is often not constitutive but is instead induced or upregulated in response to specific environmental cues, particularly biotic and abiotic stress. This regulation allows the plant to conserve resources and only mount a costly chemical defense when necessary.

The biosynthesis of sesquiterpenoids, including germacranes, is a complex process that is known to be triggered by various stimuli. mdpi.com For instance, attack by herbivores or infection by pathogens can initiate a signaling cascade within the plant, leading to the increased synthesis of defensive compounds. abmole.com This induced defense is a common strategy in the plant kingdom. The accumulation of N-Hydroxypipecolic acid in plant foliage following a pathogen attack, which in turn induces systemic acquired resistance (SAR), is an example of such a regulated response. abmole.com

The biosynthesis of germacrane sesquiterpenes involves key enzymes whose activity can be modulated by external factors. Research on the Asteraceae family, where this compound is found, has identified Germacrene A oxidase (GAO) as a crucial enzyme in the production of sesquiterpene lactones from a germacrene precursor. nih.gov The activity of such enzymes is often regulated at the genetic level, with environmental stressors leading to the increased transcription of the genes that code for them. mdpi.com

Abiotic factors such as UV radiation, mechanical wounding, and changes in temperature can also influence the production of secondary metabolites. mdpi.com For example, studies on other plant secondary metabolites have shown that physical damage can trigger the expression of genes involved in their biosynthesis through signaling pathways like the jasmonate pathway. mdpi.com While direct evidence for the specific environmental triggers for this compound biosynthesis is limited, it is highly probable that its production is similarly regulated by a combination of biotic and abiotic stimuli to optimize the plant's defense strategy.

Contribution to Plant Chemodiversity and Chemotaxonomy

The vast array of secondary metabolites produced by plants, known as chemodiversity, is a reflection of their evolutionary adaptation to diverse ecological pressures. Each plant species often has a unique chemical profile, which can be used for classification purposes in a field known as chemotaxonomy. Sesquiterpenoids, due to their structural diversity and often species-specific distribution, are particularly valuable as chemotaxonomic markers. researchgate.net

The compound this compound has been identified in several distinct plant species, including Achillea nobilis, Xylopia parviflora, and Chrysanthemum indicum. nih.govabmole.comknapsackfamily.com The presence of this specific germacrane contributes to the unique chemical fingerprint of these plants.

Within the Asteraceae family, one of the largest families of flowering plants, sesquiterpene lactones and their precursors like this compound are considered important taxonomic markers. researchgate.net The structural variations and distribution of these compounds among different genera and species provide valuable insights into their phylogenetic relationships. The conservation of enzymes like Germacrene A oxidase across major subfamilies of Asteraceae underscores the fundamental role of this class of compounds in the family's evolutionary history. nih.gov

The presence or absence of specific sesquiterpenoids can help to differentiate between closely related species or even between different populations of the same species. This chemical variation is a result of genetic differences and adaptation to local environmental conditions, highlighting the dynamic nature of plant chemodiversity. The study of the distribution of compounds like this compound is, therefore, a valuable tool for understanding plant evolution and biodiversity.

Future Research Directions and Translational Perspectives for 4 15 ,5,10 14 Germacratrien 1 Ol

Integrated Omics Approaches for Comprehensive Biosynthetic Pathway Elucidation

The complete biosynthetic pathway of 4(15),5,10(14)-Germacratrien-1-ol remains to be fully elucidated. An integrated "omics" approach, combining genomics, transcriptomics, proteomics, and metabolomics, is crucial for identifying and characterizing the enzymes and regulatory networks involved. nih.govresearchgate.net Terpenoids, including sesquiterpenoids, are synthesized from the C5 precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) and methylerythritol phosphate (MEP) pathways. mdpi.com These precursors are converted to farnesyl diphosphate (FPP), the direct precursor for sesquiterpenoids, which is then cyclized by terpene synthases (TPSs) and further modified by enzymes like cytochrome P450 monooxygenases (CYPs) to create a vast diversity of structures. mdpi.comnih.gov

By applying a multi-omics strategy to a source organism of this compound, researchers can generate a comprehensive dataset to build testable hypotheses about its formation. nih.gov

Genomics: Sequencing the genome of a producer plant would allow for the identification of candidate genes, particularly TPS and CYP gene families, which are known to be involved in terpenoid biosynthesis. mdpi.com

Transcriptomics: Comparing gene expression profiles (via RNA-seq) across different tissues, developmental stages, or under various environmental stimuli can identify genes that are co-expressed with the production of this compound. researchgate.netmdpi.com This co-expression analysis is a powerful tool for pinpointing candidate genes within large gene families. researchgate.net

Proteomics: Analyzing the protein profiles will confirm the translation of candidate genes identified through transcriptomics and can help identify post-translational modifications that may regulate enzyme activity.

Metabolomics: Mass spectrometry-based metabolome analysis can correlate the accumulation of the target compound and its potential intermediates with gene expression patterns, providing strong evidence for gene function. nih.gov

This integrated approach has proven successful in elucidating complex biosynthetic pathways for other plant natural products and will be instrumental in mapping the synthesis of this compound. nih.govmdpi.com

| Omics Technology | Application in Pathway Elucidation | Key Information Gained |

| Genomics | Whole-genome sequencing of a source organism. | Identification of candidate biosynthetic genes (e.g., TPS, CYPs) and gene clusters. nih.gov |

| Transcriptomics | RNA-sequencing to generate gene expression data. | Co-expression networks to link genes with specific metabolic pathways. researchgate.net |

| Proteomics | Analysis of protein expression and modifications. | Confirmation of enzyme presence and potential regulatory mechanisms. |

| Metabolomics | Profiling of metabolites across different conditions. | Correlation of compound accumulation with gene expression to validate gene function. nih.gov |

Comprehensive Molecular Target Identification and Validation Studies

Understanding the mechanism of action of this compound is fundamental to its potential therapeutic development. Identifying its specific molecular targets within cells is a critical first step. researchgate.netnih.gov Various methodologies can be employed to achieve this, moving from broad, unbiased screening to specific validation experiments. wjbphs.com

Initial approaches could involve phenotypic screening to identify biological processes affected by the compound. Following this, several modern techniques can pinpoint direct molecular interactions:

Affinity-Based Methods: Techniques such as photo-affinity labeling (PAL) and drug affinity responsive target stability (DARTS) can identify proteins that directly bind to the compound. researchgate.net This involves chemically modifying the compound to allow it to be captured along with its protein targets from cell lysates.

Computational Approaches: In silico target prediction uses the structure of the small molecule to screen against databases of protein structures, predicting potential binding partners. nih.govmdpi.com This can generate hypotheses that are then tested experimentally.

Genetic-Based Techniques: High-throughput screening using technologies like RNA interference (RNAi) or CRISPR-Cas9 can identify genes whose knockdown or knockout mimics or alters the phenotype induced by the compound, suggesting the gene product is part of the target pathway. nih.govwjbphs.com

Once putative targets are identified, validation is essential to confirm that the interaction is responsible for the observed biological effect. wjbphs.comdrugtargetreview.com This involves demonstrating target engagement in a cellular context and showing that modulation of the target protein (e.g., through genetic methods) recapitulates the compound's effects. For instance, if a specific enzyme is identified as a target, its inhibition by this compound should be confirmed through in vitro assays. nih.gov Some sesquiterpenoids have shown activity by modulating key signaling pathways, such as the VHL/HIF-1α axis or the ERK pathway, providing a precedent for this class of compounds to have specific and potent cellular targets. mdpi.commdpi.com

Development of Sustainable Production Methodologies (e.g., Metabolic Engineering)

The production of valuable natural products like this compound directly from plant sources can be inefficient and unsustainable due to low yields, slow plant growth, and environmental variability. kaust.edu.sa Metabolic engineering offers a promising alternative for high-level, sustainable production by transferring the biosynthetic pathway into robust microbial chassis like Escherichia coli or Saccharomyces cerevisiae. nih.govescholarship.orgosti.gov

The development of a microbial production platform would involve several key steps:

Pathway Reconstruction: Once the biosynthetic genes are identified (as in section 8.1), they can be introduced into the host microbe.

Precursor Supply Enhancement: The host's native metabolic pathways are engineered to increase the supply of the FPP precursor. This often involves overexpressing key rate-limiting enzymes in the MVA pathway, such as a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMGR). mdpi.com

Flux Redirection: Competing metabolic pathways that drain the precursor pool are downregulated or knocked out. A common target is squalene synthase (SQS), which converts FPP into sterols. kaust.edu.samdpi.com

Enzyme Optimization: The performance of the heterologously expressed biosynthetic enzymes (TPS and CYPs) may be improved through protein engineering to enhance their activity and stability in the microbial host. mdpi.com

These strategies have been successfully applied to produce other high-value sesquiterpenes, such as artemisinin and farnesene, at industrial scales. nih.govmdpi.com Establishing a robust fermentation process for this compound would ensure a reliable and scalable supply for further research and commercial applications. osti.gov

| Engineering Strategy | Target/Method | Desired Outcome |

| Pathway Reconstruction | Heterologous expression of identified TPS and CYP genes. | Production of this compound in a microbial host. nih.gov |

| Increase Precursor Flux | Overexpression of rate-limiting enzymes in the MVA pathway (e.g., tHMGR). | Increased availability of FPP for sesquiterpenoid synthesis. mdpi.com |

| Redirect Metabolic Flux | Knockout or downregulation of competing pathways (e.g., squalene synthase). | Channeling of FPP specifically towards the desired product. kaust.edu.sa |

| Optimize Key Enzymes | Protein engineering of terpene synthases and P450s. | Improved catalytic efficiency and product titers. mdpi.com |

Exploration of Synergistic Effects within Complex Natural Product Mixtures

Natural products rarely act in isolation. Within their native plant extracts, compounds often exhibit synergistic or additive effects, where the combined biological activity is greater than the sum of the individual components. nih.govnih.gov Future research should investigate the potential synergistic interactions between this compound and other phytochemicals present in its source extracts.

This line of inquiry is significant because complex mixtures may offer therapeutic advantages over single purified compounds, such as enhanced efficacy or the ability to overcome resistance mechanisms in pathogens or cancer cells. nih.gov Studies have shown that some sesquiterpenes can enhance the cytotoxicity of conventional chemotherapeutic agents like doxorubicin by interfering with drug efflux pumps. nih.gov Similarly, essential oils, which are complex mixtures of terpenoids, can show synergistic antimicrobial effects with antibiotics. mdpi.com

Investigating these interactions involves a systematic approach:

Chemical Profiling: Thoroughly characterize the chemical composition of the plant extract containing this compound.

Fractionation and Reconstitution: Separate the extract into fractions and test the activity of individual fractions and reconstituted mixtures in relevant bioassays.

Checkerboard Assays: Systematically test combinations of purified this compound with other major components of the extract to quantify the nature of the interaction (synergistic, additive, or antagonistic).

Understanding these synergistic relationships could lead to the development of more effective, multi-component botanical drugs or inform the design of novel combination therapies. researchgate.net

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

Understanding where and when this compound is produced and stored within the plant tissue is crucial for understanding its physiological and ecological roles. Advanced spectroscopic and imaging techniques enable the visualization of metabolites in situ, preserving their spatial distribution. nih.gov

Mass spectrometry imaging (MSI) is a powerful tool for this purpose. frontiersin.org Techniques like matrix-assisted laser desorption/ionization (MALDI)-MSI and desorption electrospray ionization (DESI)-MSI can generate detailed chemical maps, showing the precise localization of this compound and its precursors in different cell types or subcellular compartments of a plant tissue section. nih.gov This information can provide insights into its site of synthesis, transport, and storage, which is vital for both pathway elucidation and metabolic engineering efforts.

Other relevant imaging techniques include:

Hyperspectral and Multispectral Imaging (HSI/MSI): These non-destructive techniques capture both spatial and spectral information and can be used to monitor the distribution of chemical compounds across a plant body in a high-throughput manner. mdpi.com

Confocal Raman Microscopy (CRM): This technique provides label-free chemical imaging with high spatial resolution, allowing for the visualization of specific molecules within living cells.

By applying these advanced analytical tools, researchers can gain a deeper understanding of the spatiotemporal dynamics of this compound metabolism in its native biological context, informing everything from its ecological function to strategies for optimizing its production. nih.govnih.gov

Q & A

Q. What are the primary natural sources of 4(15),5,10(14)-Germacratrien-1-ol, and what methodologies are recommended for its extraction?

The compound is primarily isolated from the roots of Acorus calamus L. . Extraction protocols typically involve hydrodistillation or solvent extraction (e.g., ethanol or hexane) followed by chromatographic purification (silica gel or HPLC). Key considerations include:

Q. How can researchers validate the structural identity of this compound using spectroscopic data?

Structural confirmation requires a combination of:

- NMR : Compare H and C NMR shifts with literature data. For example, germacrane-type sesquiterpenes typically show characteristic olefinic proton resonances (δ 5.0–5.5 ppm) and methyl group signals (δ 0.8–1.5 ppm).

- HRMS : Verify molecular formula (CHO, MW 220.4) with a mass accuracy <5 ppm .

- Optical rotation : Reported values for enantiomeric purity should align with published standards.

Q. What stability challenges are associated with this compound, and how can they be mitigated?

Germacratrienols are prone to thermal degradation and oxidation. Best practices include:

- Temperature control : Conduct experiments at ≤25°C; avoid prolonged exposure to light.

- Inert atmosphere : Use nitrogen or argon during handling to prevent radical-mediated degradation .

- Analytical validation : Monitor purity via HPLC-UV before and after experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from differences in:

- Purity thresholds : Bioactivity assays require ≥98% purity to exclude confounding effects from impurities .

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. RAW264.7), solvent carriers (e.g., DMSO concentration ≤0.1%), and positive controls.

- Statistical rigor : Use factorial design to test interactions between variables (e.g., concentration, exposure time) .

Q. What synthetic strategies are feasible for this compound, given its complex germacrane skeleton?

Total synthesis faces challenges in stereocontrol and ring strain. Current approaches include:

- Biomimetic cyclization : Utilize farnesyl pyrophosphate analogs as precursors.

- Enantioselective catalysis : Chiral ligands (e.g., BINOL derivatives) can induce desired stereochemistry at C1 and C5 positions .

- Post-functionalization : Introduce hydroxyl groups via late-stage oxidation (e.g., Sharpless dihydroxylation) .

Q. How should researchers design dose-response studies to evaluate the anti-inflammatory effects of this compound?

A robust design includes:

Q. What computational methods are suitable for predicting the metabolic pathways of this compound?

Use in silico tools to:

- Phase I metabolism : Predict cytochrome P450 oxidation sites with software like StarDrop or Schrödinger.

- Phase II conjugation : Simulate glucuronidation/sulfation using MetaSite.

- Validation : Cross-reference with in vitro hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.